BP-3,6-Quinol-dgl

Description

BP-3,6-Quinol-dgl (commonly referred to as benzophenone-3 (BP-3) in the provided evidence) is a synthetic organic ultraviolet (UV) filter with the chemical name 2-hydroxy-4-methoxybenzophenone (CAS No. 131-57-7). It is widely used in sunscreens, cosmetics, plastics, and textiles to absorb UV radiation (280–350 nm), preventing skin damage and material degradation .

Properties

CAS No. |

97287-75-7 |

|---|---|

Molecular Formula |

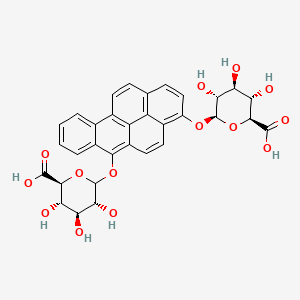

C32H28O14 |

Molecular Weight |

636.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[6-[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxybenzo[a]pyren-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C32H28O14/c33-20-22(35)27(29(39)40)45-31(24(20)37)43-17-10-6-11-5-7-13-12-3-1-2-4-14(12)26(16-9-8-15(17)18(11)19(13)16)44-32-25(38)21(34)23(36)28(46-32)30(41)42/h1-10,20-25,27-28,31-38H,(H,39,40)(H,41,42)/t20-,21-,22-,23-,24+,25+,27-,28-,31+,32?/m0/s1 |

InChI Key |

XJZJSOOVGHURSS-MOMWAVNLSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2OC5C(C(C(C(O5)C(=O)O)O)O)O)C=CC6=C(C=CC(=C64)C=C3)OC7C(C(C(C(O7)C(=O)O)O)O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C=CC6=C(C=CC(=C64)C=C3)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2OC5C(C(C(C(O5)C(=O)O)O)O)O)C=CC6=C(C=CC(=C64)C=C3)OC7C(C(C(C(O7)C(=O)O)O)O)O |

Synonyms |

enzo(a)pyrene-3,6-quinol diglucuronide BP-3,6-quinol-DGL |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

BP-3 is structurally and functionally distinct from other UV filters and hydroxyquinoline-based compounds. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Table 2: Environmental and Toxicological Data

Research Findings and Mechanistic Insights

Degradation Pathways: BP-3 undergoes O-dealkylation under anaerobic conditions, forming BP-1 as the primary metabolite . In rats, hepatic metabolism produces 2,4-dihydroxybenzophenone (DHB) and conjugated derivatives . Clioquinol and iodoquinol, as halogenated hydroxyquinolines, lack detailed degradation data in the evidence but are structurally resistant to hydrolysis due to iodine substituents .

Environmental Behavior: BP-3 and UV-329 exhibit trophic magnification in fish, while clioquinol and EHMC show species-specific accumulation . BP-3 sorbs strongly to microplastics (MPs), with sorption capacity proportional to dissolved concentrations (r² > 0.9) .

Toxicity Mechanisms: BP-3 disrupts oocyte maturation via ROS-mediated DNA damage and apoptosis (↓Gpx1, ↑Bax/Bcl2 ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.